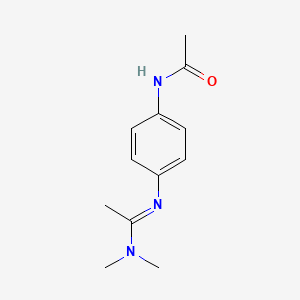
Prodan-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prodan-d6, also known as 1-[6-(dimethylamino)-2-naphthalenyl]-1-propanone-d6, is a deuterated derivative of Prodan. Prodan is a fluorescent dye that is widely used as a membrane probe due to its environment-sensitive coloration. The deuterated version, this compound, is used in various scientific research applications, particularly in studies involving fluorescence and membrane dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prodan-d6 involves the deuteration of Prodan. The process typically starts with the preparation of Prodan, which is synthesized by reacting 6-dimethylaminonaphthalene with propionyl chloride in the presence of a base. The deuteration process involves replacing the hydrogen atoms with deuterium atoms using deuterated reagents. This can be achieved through nuclear magnetic resonance (NMR) techniques to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced NMR techniques to achieve high yields and purity. The production is carried out under controlled conditions to ensure the stability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Prodan-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced naphthalene derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, reduced naphthalene derivatives, and substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Prodan-d6 is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study solvent polarity and microenvironment changes.
Biology: Employed in membrane studies to detect structural changes and phase transitions in lipid bilayers.
Medicine: Utilized in fluorescence imaging to study cellular processes and protein interactions.
Industry: Applied in the development of fluorescent sensors and probes for various industrial applications.
Mecanismo De Acción
Prodan-d6 exerts its effects through its fluorescence properties. The compound has a large excited-state dipole moment, making it highly sensitive to the polarity of its environment. This sensitivity allows this compound to detect changes in the microenvironment, such as solvent polarity and membrane phase transitions. The fluorescence emission of this compound shifts depending on the polarity of the surrounding environment, making it a valuable tool for studying dynamic processes at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Prodan: The non-deuterated version of Prodan-d6, widely used for similar applications.
Laurdan: A derivative of lauric acid, used as a membrane probe with similar fluorescence properties.
Badan: A thiol-reactive derivative used for protein labeling and fluorescence studies.
Uniqueness of this compound
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies using NMR techniques. The deuteration also reduces the background fluorescence, making this compound a more sensitive probe for detecting subtle changes in the microenvironment.
Propiedades
Número CAS |
1794759-31-1 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
233.344 |
Nombre IUPAC |
1-[6-[bis(trideuteriomethyl)amino]naphthalen-2-yl]propan-1-one |
InChI |
InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3/i2D3,3D3 |
Clave InChI |
MPPQGYCZBNURDG-XERRXZQWSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C |
Sinónimos |
1-[6-(Dimethylamino-d6)-2-naphthalenyl]-1-propanone; 2-Propionyl-6-(dimethyl-d6)-_x000B_aminonaphthalene; 6-Propionyl-2-(N,N-dimethylamino-d6)naphthalene; 6-Propionyl-2-(dimethylamino-d6)naphthalene; 6-Propanoyl-2-(N,N-dimethylamino-_x000B_d6)naphthalene; Prodan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)








